molecular formula C9H10O3 B1337213 3-Methoxy-2-methylbenzoic acid CAS No. 55289-06-0

3-Methoxy-2-methylbenzoic acid

Cat. No.: B1337213
CAS No.: 55289-06-0
M. Wt: 166.17 g/mol
InChI Key: JPCISVSOTKMFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the second position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-methylbenzoic acid can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification with sodium methoxide, followed by cyanation using potassium cyanide and subsequent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylbenzoic acid involves its role as a catalyst in asymmetric reduction reactions. It interacts with prochiral ketones to produce chiral alcohols with high enantioselectivity. The methoxy and methyl groups on the benzene ring influence the electronic and steric properties of the compound, enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Similar structure but lacks the methyl group at the second position.

    2-Methylbenzoic acid: Similar structure but lacks the methoxy group at the third position.

    3-Methoxysalicylic acid: Contains a hydroxyl group in addition to the methoxy group.

Uniqueness

3-Methoxy-2-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring. This combination of substituents provides distinct electronic and steric effects, making it a valuable compound in asymmetric synthesis and other chemical reactions.

Properties

IUPAC Name

3-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCISVSOTKMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427374
Record name 3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-06-0
Record name 3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2-MethylBenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid, 140.3 grams (g), 0.93 mole, reacted in four portions) in 5.7 mass equivalents of methanol, was treated with 1.5 mole equivalents of concentrated sulfuric acid. The mixture was heated to 55° C. and 1.05 mole equivalent of sodium nitrite dissolved in twice its mass of water was fed to the reaction over 30 to 45 minutes, maintaining the temperature between 55° and 65° C. Then 4.5 mole equivalents of 25% aqueous sodium hydroxide was added over one-half hour, followed by a half-hour feed of 2 mole equivalents of dimethyl sulfate at 50° to 60° C. After one-half hour the batch was assayed by gas chromatography (GC). Additional sodium hydroxide and dimethyl sulfate were added in portions until complete conversion was obtained, The methanol remaining was removed by vacuum, and the residue was partitioned between ethyl acetate and water made acidic with sulfuric acid. The ethyl acetate was removed under vacuum. The combined residues (152.8 g) dissolved in 350 g warm methanol were poured into a mixture of 278 g concentrated sulfuric acid and 1 liter (L) water. The resulting precipitate was collected by filtration, washed with water, and dried in vacuo, giving 135.8 g of material which was 96% pure as determined by GC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
140.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Ground 3-amino-2-methylbenzoic acid (17 g, 0.11 mole) was mixed with methanol (120 mL) in a 1-13-neck round bottom flask provided with a mechanical stirrer and a thermometer. To this mixture, concentrated sulfuric acid, 15.5 mL, was added dropwise with stirring. Upon the addition, the temperature of the mixture went up to 50° C. The addition time was 2 minutes. Following the addition, the flask was placed on a pre-heated oil bath and the temperature of 50°-55° C. inside the flask was maintained. Thereafter, a dropwise addition of sodium nitrite solution (8.1 g in 17 mL of water) was started. When the temperature reached 62° C., the heating under the oil bath was turned off. After additional 10 min on the oil bath (the heater still turned off), the temperature dropped to 55° C., at which point sodium hydroxide (50% aqueous, 55 g) diluted water (55 mL) was added dropwise over 30 minutes, followed by water (55 mL) in one portion, and dimethyl sulfate (25 mL) dropwise in two portions (15 mL plus 10 mL) over 30 minutes with 20 minutes apart. The reaction mixture was allowed to cool to room temperature whereupon it was poured over concentrated sulfuric acid, 40 mL, diluted with water (360 mL), the product collected by filtration, and dried in vacuo over 24 hours to give 3-methoxy-2-methylbenzoic acid (12 g). 1H-NMR (CDCl3) δppm 2.50 (s, 3H), 3.85 (s, 3H), 7.03 (d 1H, Ar), 7.22 (dd, 1H, C-5), 7.59 (d, 1H, Ar).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
360 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Seven
Name
Quantity
55 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

3-Amino-2-methylbenzoic acid (140.3 g, 0.93 mol, reacted in four portions) in 5.7 mass equivalents of methanol was treated with 1.5 mole equivalents of concentrated sulfuric acid. The mixture was heated to 55° C. and 1.05 mole equivalent of sodium nitrite dissolved in twice its mass of water was fed to the reaction over 30 to 45 minutes, maintaining the temperature between 55 and 65° C. 4.5 mole equivalents of 25% aqueous sodium hydroxide was added over one-half hour, followed by a half-hour feed of 2 mole equivalents of dimethylsulfate at 50 to 60° C. After one-half hour the batch was assayed by GC. Additional sodium hydroxide and dimethylsulfate were added in portions until complete conversion was obtained, The methanol remaining was removed by vacuum, and the residue was partitioned between ethyl acetate and water made acidic with sulfuric acid. The ethyl acetate was removed under vacuum. The combined residues (152.8 g) dissolved in 350 g warm methanol were poured into a mixture of 278 g concentrated sulfuric acid and 1 liter water. The resulting precipitate was collected by filtration, washed with water, and dried in vacuo, giving 135.8 g (88%) of material which was 96% pure as determined by GC.
Quantity
140.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-methylbenzoic acid
Customer
Q & A

Q1: How is 3-Methoxy-2-methylbenzoic acid utilized in insecticide synthesis?

A1: this compound is a crucial building block in the synthesis of methoxyfenozide. [] It reacts with 3,5-dimethylbenzoic acid and tert-butylhydrazine to form the final insecticide molecule.

Q2: What analytical methods are used to quantify methoxyfenozide residues containing this compound?

A2: Residues of methoxyfenozide, which incorporates this compound in its structure, are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after extraction from various crops. [] This method allows for sensitive detection and quantification of the insecticide in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.